molecular formula C12H6N3O2S · K B1163592 AS-605240 (potassium salt)

AS-605240 (potassium salt)

Cat. No.: B1163592
M. Wt: 295.4
InChI Key: OVISXPIEMMRFGY-OTUCAILMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AS-605240 (potassium salt) is a potent, selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), an isoform of the PI3K family critical for regulating immune cell activation, inflammation, and cancer progression. Structurally, it is a thiazolidinedione derivative with the chemical formula C₁₂H₇KN₃O₂S and a molecular weight of 257.27 g/mol . AS-605240 was developed through structure-based optimization of AS-604850, a precursor compound co-crystallized with PI3Kγ, which revealed dual binding modes involving hydrogen bonds with Val882 and a salt bridge with Lys833 . This optimization enhanced its inhibitory potency and selectivity for PI3Kγ over other isoforms .

Mechanism of Action:
AS-605240 binds to the ATP-binding pocket of PI3Kγ, suppressing the phosphorylation of downstream effectors such as AKT, ERK, and GSK3β. This inhibition disrupts pathways involved in cell survival, proliferation, and migration . Preclinical studies highlight its role in attenuating inflammatory responses by reducing neutrophil and macrophage infiltration into tissues and suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Properties

Molecular Formula

C12H6N3O2S · K

Molecular Weight

295.4

InChI

InChI=1S/C12H7N3O2S.K/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8;/h1-6H,(H,15,16,17);/q;+1/p-1/b10-6-;

InChI Key

OVISXPIEMMRFGY-OTUCAILMSA-M

SMILES

O=C(S/1)[N-]C(C1=CC2=CC3=C(C=C2)N=CC=N3)=O.[K+]

Synonyms

5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione, monopotassium salt

Origin of Product

United States

Scientific Research Applications

Neurodegenerative Diseases

Alzheimer's Disease Treatment

AS-605240 has been investigated for its neuroprotective effects in models of Alzheimer's disease (AD). A study demonstrated that administration of AS-605240 significantly improved cognitive function and antioxidative defense parameters in a rat model induced by intra-cerebroventricular streptozotocin (ICV-STZ) . The compound was shown to:

  • Enhance cognitive performance : Improved outcomes in passive avoidance and Morris water maze tests were observed.
  • Reduce oxidative stress : AS-605240 treatment resulted in decreased levels of lipid peroxidation and increased superoxide dismutase activity.
  • Regulate amyloid-beta expression : The treatment restored altered amyloid-beta protein levels in brain tissue .

Autoimmune Disorders

Rheumatoid Arthritis

AS-605240 has been effective in suppressing joint inflammation in mouse models of rheumatoid arthritis. It exhibits anti-inflammatory properties by inhibiting PI3Kγ, which plays a critical role in the signaling pathways involved in inflammation . Key findings include:

  • Reduction of inflammatory markers : Studies indicated a significant decrease in inflammatory cytokines and other markers associated with joint inflammation.
  • Improvement in clinical symptoms : Mice treated with AS-605240 showed reduced swelling and pain associated with arthritis.

Cancer Research

Tumor Regulation

The compound has also been explored for its potential role in cancer therapy. AS-605240 has demonstrated efficacy in regulating neuroblastoma tumors and other malignancies through its action on the PI3K/Akt/mTOR signaling pathway. Notable applications include:

  • Inhibition of tumor growth : AS-605240 has been shown to reduce tumor size and proliferation rates in various cancer models .
  • Induction of apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death .

Cardiovascular Applications

Thrombosis and Platelet Function

Recent studies have highlighted the role of PI3K inhibitors, including AS-605240, in cardiovascular physiology. The compound's effects on platelet function suggest potential applications in managing thrombosis-related conditions . Key insights include:

  • Modulation of platelet activation : AS-605240 influences signaling pathways that regulate platelet aggregation.
  • Potential therapeutic strategies : Its use may provide new avenues for treating cardiovascular diseases linked to abnormal platelet function.

Data Summary

The following table summarizes the key findings from various studies on AS-605240:

Application AreaKey FindingsReference
Neurodegenerative DiseasesImproved cognitive function; reduced oxidative stress; regulated amyloid-beta
Autoimmune DisordersSuppressed joint inflammation; reduced inflammatory markers
Cancer ResearchInhibited tumor growth; induced apoptosis
Cardiovascular ApplicationsModulated platelet activation; potential for treating thrombosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares AS-605240 with other PI3K inhibitors in terms of isoform selectivity, mechanisms, and therapeutic applications:

Compound Target IC₅₀ (nM) Key Features Applications References
AS-605240 PI3Kγ 8–60* High selectivity for PI3Kγ; oral bioavailability; anti-inflammatory and antitumor effects. AKI, RA, cancer combotherapy
AS-604850 PI3Kγ 250 Precursor to AS-605240; co-crystallized with PI3Kγ but lower potency. Structural studies
CAL-101 (Idelalisib) PI3Kδ 2.5–820 FDA-approved for hematologic cancers; targets B-cell signaling. Chronic lymphocytic leukemia
LY294002 Pan-PI3K 1,400 Broad-spectrum inhibitor; poor solubility and toxicity limit clinical use. Preclinical research
AS-252424 PI3Kγ 30 Competitive with ATP; used in inflammatory and autoimmune disease models. RA, sepsis
Wortmannin Pan-PI3K, mTOR 1–5 Irreversible inhibitor; high toxicity restricts in vivo use. Biochemical assays

*IC₅₀ values vary by assay system.

Key Differentiators of AS-605240:

Isoform Selectivity : Unlike pan-PI3K inhibitors (e.g., LY294002, Wortmannin), AS-605240 specifically targets PI3Kγ, minimizing off-target effects. This selectivity is critical in inflammatory diseases where PI3Kγ drives immune cell recruitment .

Synergistic Potential: In canine lymphoma, AS-605240 combined with Ibrutinib increases apoptosis rates from 5% (single-agent) to 50% (combination) by dual blockade of PI3Kγ and BTK pathways . In multiple myeloma, AS-605240 enhances Melphalan’s efficacy by reducing c-Myc expression and Bcl-2/Bax ratios, amplifying apoptosis and cell cycle arrest (G2/M phase: 25% vs. 15% for Melphalan alone) .

In Vivo Efficacy: AS-605240 replicates the anti-inflammatory phenotype of PI3Kγ-knockout mice in RA models, reducing joint swelling by 40–60% . In contrast, PI3Kδ inhibitors like CAL-101 lack efficacy in RA but excel in B-cell malignancies .

Limitations:

  • Toxicity Data: While AS-605240 shows promise in preclinical models, its toxicity profile in humans remains understudied.
  • Dose Optimization : In canine models, AS-605240 requires dose-escalation studies before clinical translation .

Research Findings and Clinical Implications

Anti-Inflammatory Effects :

  • AS-605240 reduces renal IL-6 and TNF-α levels by 70% in AKI models, outperforming PI3Kα/δ inhibitors in mitigating acute inflammation .
  • In Leishmania infections, AS-605240 suppresses host PI3Kγ pathways exploited by pathogens, suggesting utility in antimicrobial therapy .

Oncology :

  • Combined with Melphalan, AS-605240 reduces multiple myeloma cell viability by 60% (vs. 30% for Melphalan alone) and inhibits migration via vimentin downregulation .
  • Bliss synergy scores confirm additive effects with Ibrutinib in lymphoma models .

Comparative Pharmacodynamics: AS-605240’s thiazolidinedione core enhances solubility compared to quinazoline-based inhibitors (e.g., GDC-0941) .

Preparation Methods

Ionic Liquid-Catalyzed Condensation

The use of 1-butyl-3-methylimidazolium dihydrogen phosphate ([bmim]H₂PO₄) as a green catalyst achieves high efficiency:

Reagents :

  • 2,4-Thiazolidinedione

  • Quinoxaline-6-carbaldehyde

  • [bmim]H₂PO₄ (10 mol%)

Conditions :

  • Solvent: Ethanol

  • Temperature: 70°C

  • Time: 2–3 hours

Outcomes :

ParameterValue
Conversion Rate95–98%
Isolated Yield88–92%
Catalyst Reuse4 cycles

This method eliminates the need for toxic bases (e.g., piperidine) and reduces reaction times compared to traditional approaches.

Enzymatic Catalysis

Alkaline protease from Aspergillus niger facilitates condensation under mild conditions:

Reagents :

  • 2,4-Thiazolidinedione

  • Quinoxaline-6-carbaldehyde

  • Enzyme (15 mg/mL)

Conditions :

  • Solvent: Phosphate buffer (pH 7.5)

  • Temperature: 37°C

  • Time: 24 hours

Outcomes :

ParameterValue
Conversion Rate82–85%
Isolated Yield75–80%

While slower, this method offers sustainability and avoids organic solvents.

Potassium Salt Formation

The free acid form of AS-605240 is converted to its potassium salt through neutralization:

Reagents :

  • AS-605240 (free acid)

  • Potassium hydroxide (KOH)

Procedure :

  • AS-605240 (1.0 equiv) is dissolved in hot ethanol (80°C).

  • Aqueous KOH (1.05 equiv) is added dropwise, yielding a precipitate.

  • The product is filtered, washed with cold ethanol, and dried under vacuum.

Key Data :

ParameterValue
Solubility (H₂O)>50 mg/mL
Purity (HPLC)>99%

The potassium salt exhibits markedly improved aqueous solubility, critical for pharmacological applications.

Alternative Synthetic Approaches

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times to 10–15 minutes with comparable yields (85–90%).

Solid-Supported Synthesis

Silica-immobilized catalysts enable heterogeneous catalysis, simplifying product isolation.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).

  • NMR (¹H, DMSO-d₆): δ 8.95 (s, 1H, quinoxaline), 7.85–7.90 (m, 3H), 4.10 (s, 2H, CH₂).

  • MS (ESI+) : m/z 301.2 [M−K]⁺.

Challenges and Optimization

  • Regioselectivity : Competing aldol byproducts are minimized using excess aldehyde (1.5 equiv).

  • Catalyst Deactivation : Ionic liquids require drying between cycles to maintain activity.

  • Solubility : Ethanol is optimal for balancing reactant solubility and reaction kinetics .

Q & A

Q. What is the mechanism of action of AS-605240, and how does its selectivity for PI3Kγ compare to other PI3K isoforms?

AS-605240 is an ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with an IC₅₀ of 8 nM and a Ki of 7.8 nM for PI3Kγ . It exhibits selectivity over other isoforms, showing IC₅₀ values of 60 nM (PI3Kα), 270 nM (PI3Kβ), and 300 nM (PI3Kδ) . Structural studies reveal that its thiazolidinedione moiety forms a salt bridge with Lys-833 in PI3Kγ, enhancing isoform specificity . To validate selectivity, researchers should perform kinase profiling assays and compare inhibition across recombinant PI3K isoforms using ATP-consumption or lipid kinase activity assays.

Q. What are the standard in vitro and in vivo dosages for AS-605240 in preclinical studies?

  • In vitro :
  • 1–10 μM for inhibiting MCP-1/CSF-1-induced PKB phosphorylation in bone marrow-derived monocytes .
  • 100 nM to eliminate NMDAR LTD in murine hippocampal synapses without affecting mGluR LTD .
    • In vivo :
  • 9.1 mg/kg (ED₅₀) for reducing neutrophil chemotaxis in RANTES-induced peritonitis .
  • 50 mg/kg for mitigating collagen-induced arthritis and αCII-induced arthritis symptoms .
  • 10–30 mg/kg for improving insulin sensitivity in ob/ob diabetic mice .

Q. How should AS-605240 be prepared and stored to ensure stability?

AS-605240 is soluble in DMSO (up to 5 mM) and should be stored at -20°C in powder form (stable for 3 years) or -80°C in solution (stable for 1 year) . For in vivo studies, reconstitute in vehicle solutions compatible with oral administration, as it is orally bioavailable .

Advanced Research Questions

Q. How can researchers design experiments to evaluate AS-605240’s efficacy in combination therapies (e.g., with paclitaxel for cancer)?

  • Experimental Design :
  • Use claudin-low breast cancer (CLBC) cell lines (e.g., MDA-MB-231) for 2D/3D growth assays. Combine AS-605240 (6 μM) with paclitaxel (PTX; 1 μM) to assess synergistic effects on apoptosis (via Bcl-2/Bax ratio) and metastasis (via Transwell/wound healing assays) .
  • In murine xenografts, administer AS-605240 (18 mg/kg) with PTX (10 mg/kg) and monitor tumor volume reduction and autophagy markers (LC3B, Beclin-1) .
    • Data Interpretation :
  • Synergy is confirmed if combination treatment yields significantly lower IC₅₀ values than monotherapy. Use Chou-Talalay analysis for combination indices .

Q. How should contradictory findings on AS-605240’s pro- and anti-inflammatory effects be resolved?

In antigen-induced arthritis models, AS-605240 reduces joint swelling and pro-inflammatory cytokines (IL-1β, IL-6) but increases Th2-associated cytokines (IL-4, IL-5) . This apparent contradiction arises from its selective inhibition of PI3Kγ in phagocytes, which dampens innate immunity while sparing adaptive T-cell responses . Researchers should contextualize results by profiling cell-type-specific signaling (e.g., flow cytometry for macrophage vs. T-cell subsets) and measuring downstream effectors like AKT phosphorylation .

Q. What methodologies optimize AS-605240’s use in metabolic disease models?

  • Obesity/Diabetes Models :
  • Treat ob/ob mice with 10–30 mg/kg AS-605240 for 4–6 weeks. Monitor glucose tolerance (GTT), insulin sensitivity (ITT), and serum MCP-1 levels .
  • Use hyperinsulinemic-euglycemic clamps to quantify hepatic glucose output and peripheral uptake .
    • Challenges :
  • Higher doses (30 mg/kg) may slightly reduce body weight, necessitating careful dose-response studies .

Q. Why has AS-605240 not progressed to clinical trials despite preclinical efficacy?

Although AS-605240 showed promise in arthritis, diabetes, and cancer models, its development was halted due to insufficient isoform selectivity in human trials or toxicity concerns . Researchers exploring translational applications should consider next-generation PI3Kγ inhibitors (e.g., eganelisib) or use AS-605240 as a tool compound to validate PI3Kγ-dependent pathways .

Methodological Considerations

Q. How can researchers address off-target effects in PI3K signaling studies?

  • Controls : Include PI3Kα/β/δ inhibitors (e.g., LY294002) to isolate γ-specific effects .
  • Biomarkers : Measure phosphorylated AKT (Ser473) in PI3Kγ-rich tissues (e.g., leukocytes) versus PI3Kα-dominant tissues (e.g., liver) .

Q. What in vivo models best recapitulate AS-605240’s anti-inflammatory effects?

  • RANTES-Induced Peritonitis : Quantify neutrophil infiltration via flow cytometry (ED₅₀ = 9.1 mg/kg) .
  • Collagen-Induced Arthritis (CIA) : Assess joint histopathology (synovitis, cartilage erosion) and serum IL-6/IL-1β levels .

Data Contradiction Analysis

Q. Why does AS-605240 increase IL-4/IL-5 in arthritis models while suppressing IL-1β/IL-6?

PI3Kγ inhibition preferentially blocks myeloid cell recruitment (reducing IL-1β/IL-6) but spares Th2 lymphocytes, which produce IL-4/IL-5 . This highlights the compound’s compartment-specific effects, which can be dissected using conditional PI3Kγ knockout mice or single-cell RNA sequencing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AS-605240 (potassium salt)
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